Triethylene glycol monobutyl ether

Description

Properties

IUPAC Name |

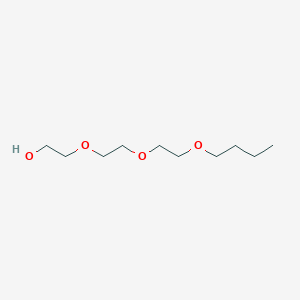

2-[2-(2-butoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBPKKZHLDDMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021520 | |

| Record name | 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Colorless to yellow hygroscopic liquid; [CHEMINFO] Faintly yellow-green liquid; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

278 °C, Freezing point: -47.6 °C. BP: decomposes. Combustible | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

290 °F (143 °C) (CLOSED CUP), 143 °C c.c. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethanol, methanol, Miscible with water., Solubility in water: miscible | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9890 g/cu cm at 20 °C, Relative density (water = 1): 0.98 (25 °C) | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 [mmHg], 2.50X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

143-22-6 | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxytriglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-butoxyethoxy)ethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC116GRO69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Freezing point: -35.2 °C, -35 °C | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

triethylene glycol monobutyl ether physical properties data sheet

An In-depth Technical Guide to the Physical Properties of Triethylene Glycol Monobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as butoxytriglycol, is a high-boiling, colorless liquid with excellent solvency and coupling properties. Its unique combination of a hydroxyl group and ether linkages makes it a versatile compound in a wide array of applications, from industrial processes to potential use in specialized chemical syntheses. This guide provides a comprehensive overview of its core physical properties, presented in a clear and accessible format for technical professionals.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 143-22-6 | [1][2] |

| EC Number | 205-592-6 | [1][2] |

| Molecular Formula | C10H22O4 | [2][3] |

| Molecular Weight | 206.28 g/mol | [2][3][4] |

| Appearance | Colorless, transparent liquid | [5][6] |

| Odor | Faint | [7] |

Thermal Properties

The thermal properties of a substance dictate the temperature ranges for its safe use and storage.

| Property | Value | Notes | Source(s) |

| Boiling Point | 272 - 283 °C (522 - 541 °F) | Decomposes at 760 mmHg, boiling point extrapolated.[8] A range of 265-350 °C is also reported.[5] | [2][6][8][9] |

| Melting/Freezing Point | -35 to -48 °C (-31 to -54 °F) | A range of values is reported across different sources. | [2][5][6][10] |

| Flash Point | 138 - 156 °C (280 - 313 °F) | Closed cup methods are cited. | [2][5][6] |

| Autoignition Temperature | 317 °C (603 °F) | [8] | |

| Heat of Vaporization | 231.4 J/g | At normal boiling point. | [8] |

Density and Viscosity

These properties are essential for fluid handling and process design.

| Property | Value | Temperature | Source(s) |

| Density | 0.989 - 0.990 g/mL | 20 °C | [2][5] |

| Specific Gravity | 0.989 | 20/20 °C | [8] |

| Relative Density | 0.99 | 20 °C | |

| Viscosity | 9.2 - 10.9 cP (centipoise) | 20 - 25 °C | [3][8] |

Solubility and Other Properties

The solubility characteristics and other physical parameters are crucial for formulation and application.

| Property | Value | Notes | Source(s) |

| Solubility in Water | Miscible/Soluble | Readily soluble in water.[2][5] | [2][4][5] |

| Vapor Pressure | <0.01 - 0.0025 mmHg | 20 - 25 °C | [3][8] |

| Refractive Index | 1.441 | 20 °C, nD | [2] |

| Surface Tension | 30.0 dynes/cm (neat) | 25 °C | [8] |

| pKa | 14.36 ± 0.10 | Predicted | [2] |

| Hansen Solubility Parameters | δd: 16.2, δp: 7.0, δh: 7.4 (J/cm³)¹/² | [8] |

Experimental Protocols

The physical property data presented in this guide are compiled from various safety and technical data sheets. These documents generally do not provide detailed experimental protocols (e.g., specific ASTM or ISO methods) for each value. However, some general indications are provided:

-

Flash Point : Often determined using a "closed cup" method, though the specific standard (e.g., Pensky-Martens) is not always specified.

-

Purity/Assay : Gas Chromatography (GC) is a common method for determining the purity of the substance.

For researchers requiring precise experimental methodologies, it is recommended to consult the specific supplier's documentation for the lot of material being used or to perform independent testing using standardized methods such as those from ASTM International or the International Organization for Standardization (ISO).

Safety and Handling Workflow

The following diagram outlines a general workflow for the safe handling and use of this compound, based on its physical and hazardous properties. This substance is classified as causing serious eye damage.[1][7]

Caption: Workflow for Safe Handling of this compound.

References

- 1. carlroth.com [carlroth.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C10H22O4 | CID 8923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. ark-chem.co.jp [ark-chem.co.jp]

- 8. hedinger.de [hedinger.de]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | 143-22-6 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Laboratory Applications of Triethylene Glycol Monobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monobutyl ether (TEGMBE), a high-boiling, colorless liquid, is a versatile solvent and chemical intermediate with a growing presence in various laboratory settings. Its unique combination of properties, including excellent solvency for a wide range of substances, low volatility, and complete water miscibility, makes it a valuable tool for researchers and scientists. This technical guide provides an in-depth overview of the core laboratory applications of TEGMBE, complete with quantitative data, experimental protocols, and visual diagrams to facilitate understanding and implementation in a research environment.

Core Laboratory Applications

The primary laboratory uses of this compound can be categorized into three main areas:

-

Solvent in Nanoparticle Synthesis: TEGMBE serves as a high-boiling point solvent in the thermal decomposition synthesis of various nanoparticles, most notably superparamagnetic iron oxide nanoparticles (SPIONs). Its ability to maintain high temperatures allows for the controlled nucleation and growth of nanoparticles with specific sizes and magnetic properties.

-

Solvent for Carbon Dioxide (CO₂) Capture: Due to its ability to physically absorb CO₂, TEGMBE is utilized in laboratory-scale setups to study and develop new CO₂ capture technologies. Its low vapor pressure and thermal stability are advantageous for designing and testing absorption-desorption cycles.

-

Reactant in Chemical Synthesis: TEGMBE can act as a polyether reactant in the synthesis of more complex molecules. A notable example is its use in the preparation of barium-containing metal-organic chemical vapor deposition (MOCVD) precursors.

Data Presentation

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₂₂O₄ | |

| Molecular Weight | 206.28 g/mol | |

| Appearance | Colorless to faintly yellow liquid | |

| Boiling Point | 265-350 °C | |

| Melting Point | -48 °C | |

| Density | 0.990 g/mL at 20 °C | |

| Refractive Index | n20/D 1.441 | |

| Flash Point | 144 °C (closed cup) | |

| Water Solubility | Miscible | |

| Vapor Pressure | 0.0025 mmHg at 25 °C |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Causes serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| May cause skin irritation upon prolonged contact. | Wear protective gloves. Wash skin thoroughly after handling. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

Experimental Protocols

The following are representative experimental protocols for the key laboratory applications of this compound.

Synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

This protocol describes the thermal decomposition of an iron-oleate complex in this compound to synthesize SPIONs. The use of TEGMBE as a solvent has been shown to influence the resulting nanoparticle size and magnetic properties.

-

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate (B1233923)

-

Oleic acid

-

This compound (TEGMBE)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller and thermocouple

-

Condenser

-

Magnetic stirrer

-

Separatory funnel

-

Centrifuge

-

-

Procedure:

-

Preparation of Iron-Oleate Complex:

-

In a flask, dissolve 10.8 g of FeCl₃·6H₂O and 36.5 g of sodium oleate in a mixture of 80 mL of ethanol, 60 mL of distilled water, and 140 mL of hexane.

-

Heat the mixture to 70°C and maintain vigorous stirring for four hours.

-

After the reaction, transfer the mixture to a separatory funnel and wash the upper organic layer containing the iron-oleate complex three times with 30 mL of distilled water.

-

Remove the hexane from the organic layer by rotary evaporation to obtain the iron-oleate complex as a waxy solid.

-

-

Nanoparticle Synthesis:

-

In a three-neck flask equipped with a condenser, magnetic stirrer, and thermocouple, combine 3.6 g of the iron-oleate complex, 0.57 g of oleic acid, and 20 g of this compound.

-

Heat the mixture to 320°C at a heating rate of 3.3°C/min with constant stirring under a nitrogen atmosphere.

-

Maintain the reaction temperature at 320°C for 30 minutes.

-

After 30 minutes, turn off the heating mantle and allow the mixture to cool to room temperature.

-

-

Purification:

-

Add 40 mL of ethanol to the cooled reaction mixture to precipitate the synthesized nanoparticles.

-

Separate the black precipitate by centrifugation at 6000 rpm for 10 minutes.

-

Discard the supernatant and wash the nanoparticle pellet twice with ethanol.

-

Redisperse the purified nanoparticles in a nonpolar solvent such as hexane or toluene (B28343) for storage and characterization.

-

-

Carbon Dioxide (CO₂) Absorption

This protocol outlines a laboratory-scale experiment to determine the CO₂ absorption capacity of this compound using a volumetric method.

-

Materials:

-

This compound (TEGMBE), degassed

-

Pure CO₂ gas (99.99%)

-

-

Equipment:

-

A gas-tight stirred glass reactor with a known volume

-

Pressure transducer

-

Temperature probe

-

Vacuum pump

-

Gas burette

-

-

Procedure:

-

System Preparation:

-

Introduce a precise volume of degassed TEGMBE into the stirred reactor.

-

Evacuate the reactor to remove any air and residual gases.

-

Record the initial temperature and pressure of the system.

-

-

CO₂ Introduction:

-

Introduce a known amount of CO₂ gas from the gas burette into the reactor.

-

Start the stirrer to ensure good gas-liquid contact.

-

-

Equilibrium Measurement:

-

Monitor the pressure inside the reactor. The pressure will decrease as CO₂ dissolves into the TEGMBE and will stabilize once equilibrium is reached.

-

Record the final equilibrium pressure and temperature.

-

-

Calculation of CO₂ Solubility:

-

The amount of CO₂ absorbed can be calculated from the initial and final pressures, the known volumes of the reactor and the solvent, and the temperature, using the ideal gas law and accounting for the vapor pressure of the solvent if significant.

-

-

Synthesis of a Barium MOCVD Precursor

This protocol describes the synthesis of a polyether adduct of bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)barium using this compound.

-

Materials:

-

Anhydrous barium chloride (BaCl₂)

-

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfacH)

-

Potassium hydroxide (B78521) (KOH)

-

This compound (TEGMBE)

-

Anhydrous diethyl ether

-

Anhydrous pentane (B18724)

-

-

Equipment:

-

Schlenk line and inert atmosphere (e.g., argon or nitrogen) glassware

-

Cannula for liquid transfers

-

Magnetic stirrer

-

-

Procedure:

-

Preparation of Potassium Hexafluoroacetylacetonate (Khfac):

-

In a Schlenk flask under an inert atmosphere, react hfacH with one equivalent of KOH in anhydrous diethyl ether to form a white precipitate of Khfac.

-

Isolate the Khfac by filtration, wash with diethyl ether, and dry under vacuum.

-

-

Synthesis of the Barium Complex:

-

In a separate Schlenk flask, suspend anhydrous BaCl₂ in anhydrous diethyl ether.

-

Add two equivalents of the prepared Khfac to the BaCl₂ suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the mixture to remove the precipitated KCl.

-

To the filtrate, add one equivalent of this compound.

-

Stir the solution for an additional 2 hours.

-

-

Isolation and Purification:

-

Remove the diethyl ether solvent under vacuum to yield a viscous oil or solid.

-

The crude product can be purified by washing with cold pentane to remove any unreacted hfacH or TEGMBE, followed by drying under vacuum.

-

-

Mandatory Visualization

The following diagrams illustrate the described experimental workflows and a key chemical structure.

In-Depth Technical Guide to Triethylene Glycol Monobutyl Ether (TEGMBE), CAS Number 143-22-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to Triethylene Glycol Monobutyl Ether (TEGMBE), also known as butoxytriglycol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed protocols, and visual representations of key processes.

Core Properties of TEGMBE

TEGMBE is a colorless, transparent liquid with a mild odor, valued for its high boiling point, low volatility, and excellent solvency for a wide range of substances.[1] Its chemical structure, featuring both an ether linkage and a terminal hydroxyl group, contributes to its utility as a solvent and coupling agent.[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of TEGMBE, compiled from various sources.

| Property | Value |

| Molecular Formula | C10H22O4 |

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless to faintly yellow liquid |

| Odor | Mild |

| Boiling Point | 265-350 °C |

| Melting Point | -48 °C |

| Density | 0.990 g/mL at 20 °C |

| Flash Point | 156 °C |

| Water Solubility | Soluble |

| Vapor Pressure | 0.02-0.33 Pa at 20-24.85 °C |

| Refractive Index | 1.441 |

| pKa | 14.36 ± 0.10 (Predicted) |

| LogP | 0.51 at 20 °C |

| Stability | Stable under normal conditions. Incompatible with strong acids, strong bases, and strong oxidizing agents. |

Toxicological Data

| Parameter | Value | Species |

| LD50 (Oral) | 5300 mg/kg | Rat |

| LD50 (Dermal) | 3.54 ml/kg | Rabbit |

| Eye Irritation | Causes serious eye damage | |

| Skin Irritation | Not classified as a skin irritant, but prolonged contact may cause irritation. |

Key Applications and Experimental Protocols

TEGMBE's unique properties make it a versatile component in a variety of industrial and research applications.

Synthesis of TEGMBE

The primary industrial synthesis of this compound involves the reaction of ethylene (B1197577) oxide with an alcohol, followed by vacuum distillation to separate the desired product.[1]

Caption: General synthesis of TEGMBE.

Nanoparticle Synthesis

TEGMBE can be employed as a high-boiling-point solvent and reducing agent in the synthesis of nanoparticles, such as superparamagnetic iron oxide nanoparticles. The following is a generalized protocol adapted from procedures using similar glycol ethers.[2][3]

Experimental Protocol: Synthesis of Iron Oxide Nanoparticles

-

Preparation of Precursor Solution: In a three-neck round-bottom flask, dissolve iron(III) chloride hexahydrate and sodium acetate (B1210297) in TEGMBE.

-

Inert Atmosphere: Equip the flask with a condenser and magnetic stirrer, and purge the system with an inert gas (e.g., nitrogen or argon).

-

Heating and Reaction: Heat the mixture to a specific temperature (e.g., 200-260 °C) with vigorous stirring for a designated reaction time (e.g., 2-4 hours).

-

Cooling and Precipitation: Allow the solution to cool to room temperature. The iron oxide nanoparticles will precipitate out of the solution.

-

Purification: Separate the nanoparticles from the solution using a strong magnet. Wash the nanoparticles multiple times with ethanol (B145695) and deionized water to remove any unreacted precursors and excess solvent.

-

Drying: Dry the purified nanoparticles under a vacuum.

References

A Deep Dive into the Solubility of Organic Compounds in Triethylene Glycol Monobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvent properties of triethylene glycol monobutyl ether (TEGMBE), with a specific focus on its ability to dissolve a wide range of organic compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize solvents in their daily work.

Introduction to this compound (TEGMBE)

This compound, also known as butoxytriglycol, is a high-boiling, colorless liquid with a mild odor. Its chemical structure, featuring both ether and alcohol functional groups, imparts a unique combination of properties that make it an excellent and versatile solvent.[1][2][3] TEGMBE is miscible with water and a wide array of organic solvents, including alcohols, ketones, and ethers.[1][2] This broad solvency makes it a valuable component in a variety of applications, including coatings, cleaners, inks, and as a solvent for resins, oils, and dyes.

Quantitative Solubility Data

Quantitative data on the solubility of various organic compounds in this compound is not extensively available in public literature. However, where data is accessible, it highlights the solvent's versatile nature. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Gaseous Hydrocarbons in this compound

The solubility of gases in liquids is often expressed by Henry's Law, which states that the partial pressure of the gas above the liquid is proportional to its concentration in the liquid. The Henry's Law constant (H) is a measure of this proportionality. A lower Henry's Law constant indicates higher solubility.

| Compound | Temperature (°C) | Henry's Law Constant (MPa/mole fraction) |

| Methane | 25 | 47.5 |

| Methane | 40 | 58.2 |

| Methane | 60 | 76.5 |

| Ethane | 25 | 11.2 |

| Ethane | 40 | 14.8 |

| Ethane | 60 | 20.9 |

Data sourced from Henni, A., et al. (2006). Journal of Chemical & Engineering Data, 51(1), 64-67.

Table 2: Qualitative Solubility of Various Organic Compound Classes in this compound

While specific quantitative data is limited, TEGMBE is known to be an effective solvent for a variety of organic compound classes.

| Compound Class | Solubility Description |

| Alcohols | Generally miscible |

| Ketones | Generally miscible |

| Esters | Good solvency |

| Aromatic Hydrocarbons | Good solvency |

| Aliphatic Hydrocarbons | Miscible |

| Resins (e.g., nitrocellulose, synthetic resins) | Excellent solvent |

| Oils | Good solvency |

| Dyes | Good solvency |

Experimental Protocol for Determining Solubility

While specific standardized methods for determining the solubility of organic compounds in this compound are not promulgated by organizations like OECD or ASTM, a robust and reliable protocol can be adapted from existing guidelines for aqueous and other organic solvent systems. The following is a detailed methodology based on the principles outlined in OECD Test Guideline 105 ("Water Solubility") and ASTM E1148 ("Standard Test Method for Measurements of Aqueous Solubility").

Principle

The solubility of an organic compound in TEGMBE is determined by establishing a saturated solution at a constant temperature. The concentration of the solute in the saturated solution is then measured using a suitable analytical method. The "flask method" is generally appropriate for substances with solubilities above 10⁻² g/L.

Materials and Equipment

-

Test Substance: Pure organic compound of interest.

-

Solvent: High-purity this compound.

-

Apparatus:

-

Glass flasks with stoppers or screw caps.

-

Constant temperature water bath or incubator.

-

Shaker or magnetic stirrer.

-

Centrifuge (optional, for separating undissolved solid).

-

Analytical balance.

-

Syringes and filters (chemically compatible with TEGMBE and the solute).

-

Analytical instrumentation appropriate for the solute (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry).

-

Procedure

-

Preliminary Test:

-

To estimate the approximate solubility, add a small, known amount of the test substance to a known volume of TEGMBE in a flask at the test temperature.

-

Shake or stir the mixture and visually observe the dissolution.

-

Incrementally add more of the test substance until a slight excess of undissolved solid remains. This provides a rough estimate of the solubility and helps in planning the definitive test.

-

-

Definitive Test (Flask Method):

-

Prepare at least three flasks.

-

To each flask, add a measured volume of TEGMBE.

-

Add an excess amount of the test substance to each flask (e.g., 2-3 times the estimated solubility from the preliminary test) to ensure a saturated solution is formed.

-

Seal the flasks and place them in a constant temperature bath, shaking or stirring continuously. The temperature should be controlled to ±0.5°C.

-

Equilibrate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the substance. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

-

-

Sample Preparation and Analysis:

-

After the equilibration period, stop the agitation and allow the undissolved solute to settle. If necessary, centrifuge the samples at the test temperature to facilitate separation.

-

Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe.

-

Immediately filter the sample through a membrane filter that is compatible with TEGMBE and does not adsorb the solute. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with an appropriate solvent if necessary to bring the concentration within the working range of the analytical method.

-

Analyze the concentration of the solute in the sample using a validated analytical method (e.g., GC, HPLC).

-

-

Data and Reporting:

-

Calculate the average concentration from the three replicate flasks. The individual results should be in close agreement.

-

Report the solubility in appropriate units (e.g., g/100 mL, mol/L) at the specified temperature.

-

Include details of the experimental conditions, such as the purity of the test substance and solvent, the equilibration time, the analytical method used, and the calibration data.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound in this compound.

Conclusion

This compound is a powerful and versatile solvent with broad applicability in research and industrial settings. While comprehensive quantitative solubility data for a wide range of organic compounds remains an area for further investigation, the available information and the adaptable experimental protocols outlined in this guide provide a solid foundation for its effective use. For critical applications, it is always recommended to experimentally determine the solubility of the specific compound of interest under the intended conditions of use.

References

Triethylene Glycol Monobutyl Ether: A Technical Guide to its Boiling Point and Vapor Pressure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling point and vapor pressure of triethylene glycol monobutyl ether (CAS No. 143-22-6), a versatile solvent with applications in various industrial and research settings. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates fundamental physicochemical relationships.

Core Physicochemical Data

This compound, also known as butoxytriglycol, is a high-boiling, colorless liquid with a mild odor.[1][2] Its low volatility and excellent solvency make it a valuable component in formulations for coatings, cleaners, and textile dyes.[3][4] Understanding its boiling point and vapor pressure is critical for safe handling, process design, and regulatory compliance.

Data Presentation

The following tables summarize the reported boiling point and vapor pressure data for this compound from various sources.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Boiling Point (°F) | Pressure | Source(s) |

| 278 | 532.4 | 760 mmHg (Atmospheric) | [2][5][6][7][8][9][10][11] |

| 283 | 541 | Extrapolated at 760 mmHg | [3][12] |

| 272 | 521.6 | Not Specified | [13] |

| 265-350 | 509-662 | Literature Value | [14][15][16] |

| 333 | 631.4 | Not Specified | [17][18] |

| 245 | 473 | Not Specified | [1] |

| >278 | >532.4 | Not Specified | [19] |

Table 2: Vapor Pressure of this compound

| Vapor Pressure | Temperature (°C) | Temperature (°F) | Source(s) |

| <0.01 mmHg | 20 | 68 | [3][12] |

| 2.5 x 10⁻³ mmHg | 25 | 77 | [5] |

| 1 Pa | 20 | 68 | [6] |

| 0.02-0.33 Pa | 20-24.85 | 68-76.73 | [14] |

| 0.0 ± 1.2 mmHg | 25 | 77 | [7] |

| 0.002475 mmHg | 20 | 68 | [8] |

| 0.03 mmHg | 25 | 77 | [1] |

| 0.000537 mmHg | 25 | 77 | [13] |

| 0.0025 hPa | 25 | 77 | [15] |

Experimental Protocols

The determination of boiling point and vapor pressure for high-boiling liquids like this compound requires precise and standardized methodologies. The following sections detail the principles behind commonly accepted experimental protocols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a substance like this compound, which has a high boiling point, methods that ensure uniform heating and accurate temperature measurement are crucial.

Methodology based on OECD Guideline 103 and ASTM D1120:

A common method for determining the boiling point is ebulliometry or the dynamic method.[12][13]

-

Apparatus: A typical setup includes a heat-resistant glass flask, a heating mantle for a heat source, a reflux condenser to prevent vapor loss, a calibrated temperature measurement device (thermometer or thermocouple), and boiling chips to ensure smooth boiling.[5][7]

-

Procedure: A measured volume of the test substance is placed in the flask with boiling chips. The apparatus is assembled, and cooling water is circulated through the condenser. The substance is heated until it boils vigorously. The heat input is then adjusted to maintain a steady reflux. The temperature of the vapor-liquid equilibrium is recorded as the boiling point.[5][7]

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using established equations to account for variations in ambient pressure.

Determination of Vapor Pressure

Vapor pressure is a measure of a substance's volatility. Several methods are available for its determination, with the choice depending on the expected pressure range.[3][9] For low-volatility substances like this compound, the static method and the isoteniscope method are suitable.

Methodology based on OECD Guideline 104 (Static Method):

The static method directly measures the equilibrium vapor pressure at a specific temperature in a closed system.[3][14]

-

Apparatus: The setup consists of a sample container connected to a pressure measuring device (e.g., a manometer or a pressure transducer) and a vacuum pump. The entire assembly is placed in a thermostatically controlled bath to maintain a constant temperature.[14]

-

Procedure: A small amount of the sample is introduced into the container. The system is then evacuated to remove air and other dissolved gases. This degassing step is critical and may involve several freeze-pump-thaw cycles.[20] Once degassed, the sample is brought to the desired temperature in the thermostatic bath. The pressure is monitored until it reaches a constant value, which is recorded as the vapor pressure at that temperature.[14] The process is repeated at different temperatures to establish a vapor pressure curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and experimental workflows related to the boiling point and vapor pressure of this compound.

Caption: Conceptual diagram of physicochemical relationships.

Caption: Workflow for vapor pressure determination.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. store.astm.org [store.astm.org]

- 9. laboratuar.com [laboratuar.com]

- 10. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 11. store.astm.org [store.astm.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. consilab.de [consilab.de]

- 15. oecd.org [oecd.org]

- 16. torontech.com [torontech.com]

- 17. oecd.org [oecd.org]

- 18. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. revroum.lew.ro [revroum.lew.ro]

Triethylene Glycol Monomethyl Ether (TEGMBE): A Technical Guide to Polarity and Solvent Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polarity and solvent characteristics of Triethylene Glycol Monomethyl Ether (TEGMBE), a versatile solvent with significant applications in research and industry. This document details its physicochemical properties, solvent classification, and the experimental methodologies used to determine these characteristics.

Executive Summary

Triethylene Glycol Monomethyl Ether (TEGMBE), also known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a high-boiling, colorless liquid with a mild odor. Its molecular structure, featuring both a hydrophilic hydroxyl group and ether linkages, as well as a lipophilic alkyl group, imparts unique solvency characteristics. This dual nature allows TEGMBE to be miscible with water and many organic solvents, making it an effective coupling agent and solvent for a wide range of polar and non-polar substances.[1][2][3] Based on its structural features, particularly the presence of a hydroxyl group, TEGMBE is classified as a polar protic solvent .

Physicochemical and Polarity Data

Table 1: Physicochemical Properties of Triethylene Glycol Monomethyl Ether

| Property | Value | Source |

| CAS Number | 112-35-6 | --INVALID-LINK-- |

| Molecular Formula | C7H16O4 | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 249 °C | --INVALID-LINK-- |

| Melting Point | -44 °C | --INVALID-LINK-- |

| Density | 1.0494 g/cm³ | --INVALID-LINK-- |

| Flash Point | 114.4 °C (closed cup) | --INVALID-LINK-- |

| logP (calculated) | -1.46 | --INVALID-LINK-- |

| Solubility in Water | Miscible | --INVALID-LINK-- |

Table 2: Polarity-Related Data

| Parameter | Value | Notes |

| Dielectric Constant (ε) | 2.11368 at 22.1°C | This value is for a Jet A-1 fuel mixture containing 0.12 vol% TEGMBE. The dielectric constant of pure TEGMBE is expected to be higher. |

| Dipole Moment (μ) | Data not available | The presence of polar C-O and O-H bonds results in a significant molecular dipole moment. |

| Solvent Classification | Polar Protic | Due to the presence of a hydroxyl (-OH) group capable of hydrogen bond donation. |

Solvent Classification and Rationale

Solvents are broadly classified based on their polarity and their ability to donate or accept protons (hydrogen ions).

-

Polar Solvents: Possess a significant dipole moment and a high dielectric constant. They can solvate polar molecules and ions effectively.

-

Protic Solvents: Contain a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen. These solvents can act as hydrogen bond donors.

-

Aprotic Solvents: Lack a hydrogen atom bonded to an electronegative atom and therefore cannot act as hydrogen bond donors.

TEGMBE's molecular structure contains a terminal hydroxyl (-OH) group, which has a labile proton. This structural feature unequivocally classifies TEGMBE as a polar protic solvent . The ether linkages also contribute to its polarity and ability to act as a hydrogen bond acceptor.

Experimental Protocols for Polarity Determination

The quantitative assessment of a solvent's polarity relies on the experimental determination of its dielectric constant and dipole moment.

Determination of Dielectric Constant

The dielectric constant (relative permittivity) of a liquid is a measure of its ability to store electrical energy in an electric field. It is typically measured by determining the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.

Methodology: Capacitance Measurement

-

Apparatus: A precision capacitance bridge or LCR meter, a dielectric cell (a capacitor with two parallel plates that can be filled with the liquid sample), and a temperature-controlled bath.

-

Calibration: The capacitance of the empty dielectric cell (C₀) is measured.

-

Measurement: The dielectric cell is filled with the liquid sample (TEGMBE), and its capacitance (C) is measured at a specific temperature.

-

Calculation: The dielectric constant (ε) is calculated using the formula: ε = C / C₀

Determination of Dipole Moment

The dipole moment of a molecule is a measure of the separation of positive and negative charges. It is a vector quantity and provides insight into the polarity of a molecule. The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and refractive index of dilute solutions.

Methodology: The Debye Equation

The Debye equation relates the total polarization of a substance to its dipole moment and polarizability. For dilute solutions of a polar solute in a non-polar solvent, the dipole moment can be determined by measuring the dielectric constant and density of the solutions at various concentrations.

-

Solution Preparation: Prepare a series of dilute solutions of TEGMBE in a non-polar solvent (e.g., benzene (B151609) or cyclohexane) of known concentrations.

-

Measurements:

-

Measure the dielectric constant (ε) of each solution and the pure solvent.

-

Measure the density (ρ) of each solution and the pure solvent.

-

Measure the refractive index (n) of each solution and the pure solvent (to determine the molar refraction).

-

-

Calculation: The molar polarization of the solute at infinite dilution is determined graphically. The dipole moment (μ) can then be calculated using the Guggenheim approximation or other forms of the Debye equation.

Applications in Research and Drug Development

The unique properties of TEGMBE make it a valuable solvent in various scientific and industrial applications:

-

Synthesis: Its high boiling point and ability to dissolve a wide range of reactants make it suitable for organic synthesis, particularly in reactions requiring elevated temperatures.

-

Formulations: In the pharmaceutical industry, it can be used as a solvent or co-solvent in formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Cleaning and Extraction: Its ability to dissolve both polar and non-polar substances makes it an effective cleaning agent and extraction solvent.

-

Inks and Coatings: TEGMBE is used as a solvent in the formulation of inks and coatings to control viscosity and drying time.[3]

Conclusion

Triethylene Glycol Monomethyl Ether is a versatile polar protic solvent with a valuable combination of hydrophilic and lipophilic characteristics. Its high boiling point, miscibility with water and organic solvents, and ability to act as a hydrogen bond donor make it suitable for a wide array of applications in chemical research, and industrial processes. A thorough understanding of its polarity and solvent properties is essential for its effective utilization in these fields. Further experimental determination of its dielectric constant and dipole moment would provide a more complete quantitative picture of its polarity.

References

safety and handling of triethylene glycol monobutyl ether in a laboratory setting

An In-depth Technical Guide to the Safe Handling of Triethylene Glycol Monobutyl Ether in a Laboratory Setting

Introduction

This compound (TGBE), CAS No. 143-22-6, is a high-boiling point, colorless liquid with a faint, characteristic odor.[1] It is miscible in water and serves as a versatile solvent and coupling agent in various industrial and laboratory applications, including coatings, cleaners, textile dyes, and chemical synthesis.[2][3] While TGBE offers excellent solvency and a low volatility profile, a thorough understanding of its potential hazards and proper handling procedures is critical to ensure the safety of researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of the safety and handling of TGBE in a laboratory environment, incorporating toxicological data, exposure controls, emergency procedures, and standardized experimental protocols.

Hazard Identification and Classification

TGBE is classified as a hazardous substance primarily due to its potential to cause serious eye damage.[4][5][6] While not considered a skin irritant in standard animal tests, prolonged or repeated contact may defat the skin, leading to dryness or cracking.[7][8]

-

GHS Classification: Eye Damage/Irritation, Category 1.[1][5]

-

Hazard Statements: H318 - Causes serious eye damage.[5][6] May be harmful in contact with skin.[1]

Physicochemical Properties

The physical and chemical properties of TGBE are essential for understanding its behavior in a laboratory setting, particularly concerning storage, handling, and fire safety.

| Property | Value | References |

| Molecular Formula | C10H22O4 | [6][8] |

| Molecular Weight | 206.28 g/mol | [7][9] |

| Appearance | Colorless, viscous liquid | [4][8] |

| Boiling Point | 278 °C | [4][8] |

| Melting Point | -35 °C | [4][6] |

| Flash Point | 156 °C (Closed Cup: 143 °C) | [2][4][8] |

| Density | 0.990 g/mL at 20 °C | [2][3] |

| Solubility in Water | Miscible | [7][8] |

| Vapor Pressure | <0.01 mmHg at 20 °C (Negligible) | [7] |

| log Pow (Octanol/Water) | 0.51 | [4] |

Toxicological Profile

Understanding the toxicological data is fundamental to assessing the risks associated with TGBE exposure. The primary health concern is severe eye irritation.[4]

Acute Toxicity

Quantitative data from animal studies provide a baseline for assessing acute exposure risks.

| Exposure Route | Species | Value | References |

| Oral LD50 | Rat | 5170 - 5300 mg/kg | [6][10] |

| Dermal LD50 | Rabbit | 3540 mg/kg | [11] |

Health Effects

-

Eye Contact: TGBE is a severe eye irritant and can cause serious, potentially permanent, eye damage.[4][7] Immediate and thorough irrigation is crucial upon contact.

-

Skin Contact: The substance is considered mildly irritating to the skin.[8] Prolonged or repeated exposure can cause defatting, leading to dryness and cracking.[8] Systemic effects may occur following absorption through the skin.[7]

-

Inhalation: Due to its low vapor pressure, a harmful concentration of vapor in the air is unlikely to be reached at room temperature.[8] However, inhalation of aerosols or mists should be avoided.[12]

-

Ingestion: Accidental ingestion may be damaging to health.[7] At high oral doses in animal studies, effects such as depressed reflexes and breathing difficulty have been observed.[7]

-

Chronic Effects: Some glycol ethers have been associated with reproductive and developmental effects in animal studies; however, data specific to TGBE is limited.[7] Substance accumulation in the body may occur with long-term occupational exposure, warranting caution.[7]

Occupational Exposure and Control

Establishing a safe working environment involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Occupational Exposure Limits (OELs)

Currently, major regulatory bodies such as the US Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not established specific OELs for TGBE.[13] The Michigan Department of Environmental Quality has set an Initial Threshold Screening Level (ITSL) of 18 µg/m³ with an annual averaging time.[13]

Engineering Controls

-

Ventilation: Work with TGBE should be conducted in a well-ventilated area.[7] Use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.[12]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific laboratory procedure and the potential for exposure.

| Protection Type | Specification | Rationale and References |

| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes, which can cause severe eye damage.[4][6][14] |

| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber). | To prevent skin contact and absorption. Glove suitability depends on duration of contact.[1][15] |

| Skin/Body Protection | Laboratory coat, overalls, or apron (e.g., PVC, Neoprene). | To protect skin from accidental splashes and contact.[1][7] |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. An approved air-purifying respirator with an organic vapor cartridge may be used if ventilation is poor or if irritation is experienced. | TGBE has low volatility. Respirators protect against inhalation of mists or vapors from heated material.[4][14] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for preventing accidents and exposure.

General Handling

-

Avoid all personal contact, including inhalation of vapors or mists and contact with eyes and skin.[7][12]

-

Wear the appropriate PPE as detailed in the section above.

-

Ground and bond metal containers during transfer to prevent static discharge.[12]

-

Wash hands thoroughly after handling the chemical.[1]

Caption: A workflow for the safe handling of TGBE in the laboratory.

Peroxide Formation

Like other glycol ethers, TGBE may form explosive peroxides upon prolonged exposure to air and light, especially when concentrated.[1][7][12]

-

Prevention: Store containers tightly closed and under an inert atmosphere if possible. An expiration date should be determined and marked on the container.[7]

-

Testing: Before distilling or concentrating TGBE, it should be tested for the presence of peroxides.

-

Disposal: Do not evaporate extracts to dryness, as residues may contain explosive peroxides.[7]

Storage

-

Conditions: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[1][7]

-

Containers: Keep containers tightly sealed and store in an upright position.[7] Suitable containers include the original packaging, glass (for lab quantities), mild steel, or stainless steel.[1][7] Do not use aluminum or galvanized containers.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, bleaches), strong acids, and strong bases.[2][7][16]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

A summary of first aid responses for different types of exposure.

| Exposure Route | Action | References |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15-20 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [4][5][17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists. | [4][7] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms occur, seek medical attention. | [4][6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and then drink plenty of water (two glasses at most). Seek immediate medical attention. | [4][7] |

Spill Response

The response to a spill depends on its size and the immediate hazards it presents.

Caption: A logic diagram for responding to a chemical spill.

-

Minor Spills:

-

Major Spills:

-

Evacuate personnel from the immediate area and move upwind.[7]

-

Alert others and contact your institution's emergency response team or the fire department.[7][19]

-

Prevent the spill from entering drains or waterways.[7]

-

Only personnel trained in accordance with OSHA's HAZWOPER standard should respond to major spills.[19]

-

Fire Fighting

TGBE is a combustible liquid with a slight fire hazard when exposed to heat or flame.[7]

-

Suitable Extinguishing Media: Water spray or fog, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[7][16]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).[7]

-

Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[4][7]

Waste Disposal

All waste materials must be handled in accordance with local, state, and federal regulations.[7]

-

Chemical Waste: Unused or contaminated TGBE should be collected in a designated, labeled hazardous waste container.

-

Contaminated Materials: Absorbents, PPE, and other materials contaminated with TGBE must also be disposed of as hazardous waste.[19]

-

Procedure: Do not mix with other waste streams. Never dispose of TGBE by pouring it down the drain.[7] Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.[7]

Experimental Protocols for Safety Assessment

The toxicological data presented in Safety Data Sheets are derived from standardized tests. The methodologies for these key experiments are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Methodology:

-

Animal Model: A single, healthy young adult albino rabbit is typically used for the initial test.

-

Procedure: A measured dose (e.g., 0.1 mL for liquids) of the test substance (TGBE) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days if lesions persist.

-

Scoring: The severity of the ocular reactions is graded according to a standardized scoring system.

-

Classification: The substance is classified as an irritant or corrosive based on the severity, persistence, and reversibility of the observed lesions. For TGBE, results consistently show severe irritation, classifying it as Category 1.

-

Protocol 2: Acute Dermal Irritation (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Methodology:

-

Animal Model: Healthy young adult albino rabbits with clipped fur are used.

-

Procedure: A small amount (e.g., 0.5 mL) of TGBE is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a fixed period, typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The skin reactions are scored based on a graded scale.

-

Classification: The substance is classified based on the mean scores for erythema and edema. TGBE is generally found not to be a skin irritant under these test conditions.

-

Protocol 3: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Methodology:

-

Animal Model: The study is typically conducted using female rats.

-

Procedure: The test involves a sequential dosing process. A single animal is dosed at a specific starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the dose for the next animal. If the animal survives, a higher dose is used; if it dies, a lower dose is used. This process continues until the dose causing mortality is identified or the maximum dose (e.g., 2000 or 5000 mg/kg) is reached without mortality.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The test allows for the identification of a dose that causes evident toxicity but no mortality, and a dose that causes mortality. From this, the LD50 value is estimated. For TGBE, the oral LD50 in rats is determined to be over 5000 mg/kg, indicating low acute oral toxicity.[6]

-

References

- 1. ark-chem.co.jp [ark-chem.co.jp]

- 2. This compound | 143-22-6 [chemicalbook.com]

- 3. Triethylene glycol momobutyl ether - epchems.com [epchems.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. ICSC 0965 - this compound [inchem.org]

- 9. This compound | C10H22O4 | CID 8923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files.support.epson.com [files.support.epson.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. ecolink.com [ecolink.com]

- 13. egle.state.mi.us [egle.state.mi.us]

- 14. solventsandpetroleum.com [solventsandpetroleum.com]

- 15. cdph.ca.gov [cdph.ca.gov]

- 16. easternct.edu [easternct.edu]

- 17. product.lottechem.com [product.lottechem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. chemkleancorp.com [chemkleancorp.com]

An In-depth Technical Guide to the Spectroscopic Data of Triethylene Glycol Monobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethylene glycol monobutyl ether, a widely used solvent and intermediate in various industrial and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.73 - 3.55 | m | 12H | -OCH₂CH₂O- |

| 3.54 - 3.48 | t | 2H | -OCH₂CH₂OH |

| 3.45 | t | 2H | -OCH₂(CH₂)₂CH₃ |

| 2.80 (broad s) | s | 1H | -OH |

| 1.59 - 1.49 | m | 2H | -OCH₂CH₂CH₂CH₃ |

| 1.41 - 1.31 | m | 2H | -OCH₂CH₂CH₂CH₃ |

| 0.92 | t | 3H | -CH₃ |

Note: Spectra are typically recorded in CDCl₃, and chemical shifts are referenced to TMS (0 ppm). The broad singlet for the hydroxyl proton is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 72.5 | -OCH₂CH₂OH |

| 71.2 | -OCH₂(CH₂)₂CH₃ |

| 70.8 | -OCH₂CH₂O- |

| 70.6 | -OCH₂CH₂O- |

| 70.3 | -OCH₂CH₂O- |

| 61.7 | -CH₂OH |

| 31.8 | -OCH₂CH₂CH₂CH₃ |

| 19.4 | -CH₂CH₃ |

| 14.0 | -CH₃ |

Note: Spectra are typically recorded in CDCl₃, and chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy.[2]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| 1110 | Strong | C-O stretch (ether) |

| 1060 | Strong | C-O stretch (primary alcohol) |

Note: The spectrum is typically obtained from a neat liquid sample between salt plates.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 57 | 100 | [C₄H₉]⁺ |

| 45 | 85 | [CH₂=OH]⁺ or [C₂H₅O]⁺ |

| 89 | 50 | [C₄H₉OCH₂]⁺ |

| 133 | 20 | [C₄H₉OCH₂CH₂OCH₂]⁺ |

| 177 | 10 | [C₄H₉(OCH₂CH₂)₂OCH₂]⁺ |

| 206 | <5 | [M]⁺ (Molecular Ion) |

Note: Electron ionization (EI) is a hard ionization technique, often resulting in significant fragmentation and a low abundance of the molecular ion.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1][2]

-

Instrumentation : A 400 MHz (or higher field) NMR spectrometer is used.

-

¹H NMR Parameters :

-

Pulse Program : Standard single-pulse sequence.

-

Number of Scans : 16-32

-

Relaxation Delay : 1.0 s

-

Acquisition Time : 4.0 s

-

Spectral Width : 12 ppm

-

-

¹³C NMR Parameters :

-

Pulse Program : Proton-decoupled single-pulse sequence.

-

Number of Scans : 1024-4096

-

Relaxation Delay : 2.0 s

-

Acquisition Time : 1.5 s

-

Spectral Width : 200 ppm

-

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.[3]

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters :

-

Spectral Range : 4000-400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16-32

-

-

Data Processing : A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced via a gas chromatograph (GC) for separation and purification prior to ionization.

-

Instrumentation : A GC-MS system equipped with an electron ionization (EI) source.

-

GC Parameters :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature : 250 °C

-

Oven Program : Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI)

-

Ionization Energy : 70 eV

-

Source Temperature : 230 °C

-

Mass Range : m/z 40-400

-

-

Data Processing : The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then interpreted to confirm the molecular structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

Molecular Structure and Mass Spectral Fragmentation

This diagram shows the molecular structure of this compound and the key fragmentation pathways observed in electron ionization mass spectrometry.

Caption: Key mass spectral fragments of the parent molecule.